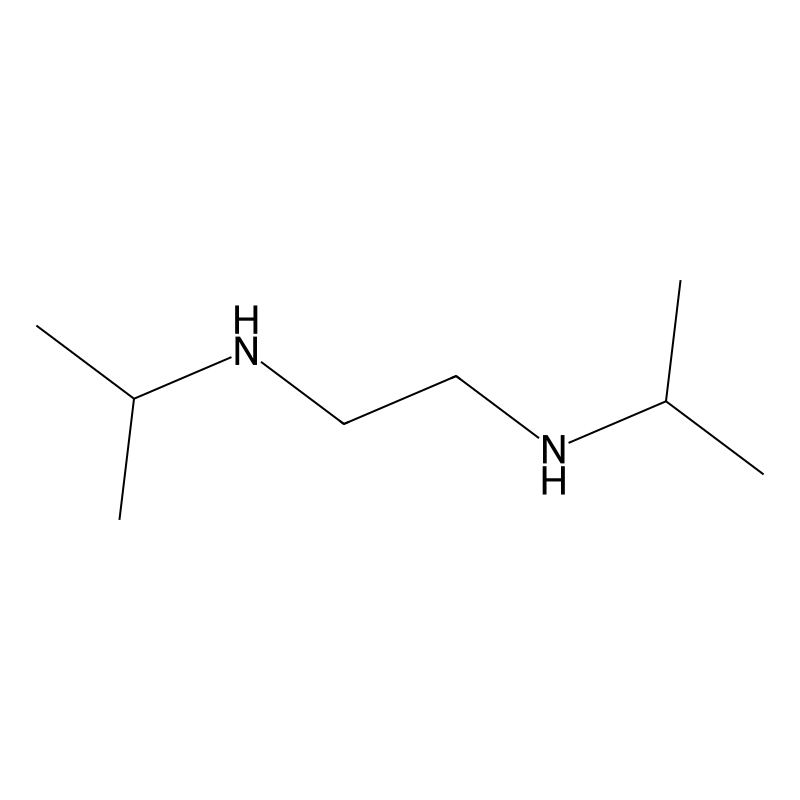N,N'-Diisopropylethylenediamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Ligand in Metathesis Catalysis
DIPED finds use as a ligand in metathesis catalysts. Metathesis reactions involve the exchange of atoms or groups between two molecules. Catalysts containing DIPED ligands have shown promising results in various olefin metathesis reactions, including ring-opening metathesis polymerization (ROMP) and cross-metathesis (CM) [1]. These reactions are crucial for synthesizing various polymers and organic molecules with specific properties.
[1] Source: J. Am. Chem. Soc. 2001, 123 (14), 3474–3475,
Anti-Microbial Properties
[2] Source: Lett. Appl. Microbiol. 2002, 34 (1), 20–25,
[3] Source: Mycoses 2002, 45 (11–12), 508–513,
Other Research Applications
DIPED is also being explored for various other research purposes, including:
- Synthesis of organic compounds: DIPED can be used as a starting material or intermediate in the synthesis of various organic compounds [4].
- Complexation studies: DIPED can form complexes with metal ions, which can be helpful in studying the behavior of these ions and their potential applications in various fields [5].
N,N'-Diisopropylethylenediamine is an organic compound with the molecular formula and a molecular weight of approximately 144.26 g/mol. This compound features two isopropyl groups attached to an ethylenediamine backbone, making it a diamine. It is characterized by its hygroscopic nature and miscibility with water, which allows for versatile applications in various chemical processes. The compound is also known by several synonyms, including N,N'-di(propan-2-yl)ethane-1,2-diamine and N,N'-diisopropyl-ethylenediamine .
Research indicates that N,N'-diisopropylethylenediamine exhibits antimicrobial properties. It has been studied for its potential as an antituberculous agent and has shown activity against various bacterial strains . Additionally, its interaction with biological systems is of interest due to its ability to form stable complexes with metal ions, which may influence biological pathways.
Several methods exist for synthesizing N,N'-diisopropylethylenediamine:
- Alkylation of Ethylenediamine: This method involves the alkylation of ethylenediamine using isopropyl halides under basic conditions.
- Reaction with Aminoethyl Chloride: A process described in patents involves the reaction of N,N-diisopropyl aminoethyl chloride with sodium azide to yield N,N'-diisopropylethylenediamine .
- Hydrogenation Processes: Some synthetic routes utilize hydrogenation techniques to modify precursor compounds into N,N'-diisopropylethylenediamine.
N,N'-Diisopropylethylenediamine finds applications in various fields:
- Coordination Chemistry: As a ligand for metal complexes.
- Organic Synthesis: In the preparation of pharmaceuticals and agrochemicals.
- Catalysis: Used as a catalyst in certain organic reactions due to its amine functionality.
- Material Science: Employed in the development of thermochromic materials due to its coordination properties.
Several compounds share structural similarities with N,N'-diisopropylethylenediamine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N'-Diethyl-ethylenediamine | C6H16N2 | Less steric hindrance compared to diisopropyl version; used in similar applications. |
| N,N'-Dimethyl-ethylenediamine | C4H12N2 | Smaller size; often used in pharmaceuticals; less bulky than diisopropyl variant. |
| N,N'-Di-n-butyl-ethylenediamine | C10H22N2 | Larger alkyl groups; exhibits different solubility and reactivity characteristics. |
N,N'-Diisopropylethylenediamine stands out due to its unique steric properties imparted by the isopropyl groups, which influence its reactivity and interaction with metal ions compared to other similar compounds.
XLogP3
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








